[3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate
Description
[3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate is a mercury-containing organic compound characterized by a hydroxypropyl backbone, a benzoyl group substituted with a carboxymethoxy moiety, and a mercury atom bound to the hydroxypropyl chain. The hydrate form indicates the presence of water molecules in its crystalline structure. Mercury in this compound is likely in the +2 oxidation state, forming a coordination complex with the hydroxyl and amino groups .
Properties
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO5.Hg.H2O/c1-8(14)6-13-12(17)9-4-2-3-5-10(9)18-7-11(15)16;;/h2-5,8,14H,1,6-7H2,(H,13,17)(H,15,16);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMZETMOJSVOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C[Hg])O)OCC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16HgNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-30-4 | |
| Record name | Mercuderamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate typically involves the reaction of 2-(Carboxymethoxy)benzoic acid with 2-hydroxypropylamine in the presence of a mercury salt. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the mercury center, potentially converting it to different oxidation states.
Substitution: The compound can participate in substitution reactions, where the carboxymethoxy or benzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, [3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate is studied for its potential interactions with biological molecules. Its ability to bind to proteins and other biomolecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique properties may allow it to target specific molecular pathways, making it a promising candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialized materials and chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate exerts its effects involves its ability to interact with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Mercury Compounds
The compound’s structural features align with organomercurials used in mid-20th-century therapeutics. Below is a comparative analysis with similar compounds:
Table 1: Key Structural Analogs
Key Research Findings
Structural Effects on Bioactivity
- Ortho vs. Para Substitution : Compounds with ortho-carboxymethoxybenzoyl groups (e.g., target compound) exhibit stronger mercury coordination and slower renal clearance compared to para-substituted analogs (e.g., 63907-33-5) .
- Hydroxypropyl vs. Methoxypropyl : The 2-hydroxypropyl chain in the target compound enhances hydrogen bonding with biological membranes, increasing tissue retention. Methoxypropyl analogs (e.g., Mersalyl Acid) show reduced cellular uptake .
Toxicity Profile
- All listed compounds exhibit nephrotoxicity and neurotoxicity due to Hg(II)’s affinity for sulfhydryl groups in proteins. The hydrate form of the target compound may slightly mitigate acute toxicity by reducing bioavailability .
- Ionic derivatives (e.g., Neptal) are excreted more efficiently than non-ionic forms, lowering cumulative toxicity .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of mercury, a heavy metal, raises concerns regarding toxicity but may also confer unique properties beneficial for specific therapeutic uses.
Molecular Formula
- Chemical Formula: C13H16HgNO5
- Molecular Weight: Approximately 373.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The mercury atom can form coordination bonds with sulfur-containing amino acids, potentially disrupting normal protein function.
Antimicrobial Activity
Research has indicated that mercury compounds can exhibit antimicrobial properties. Studies have shown that derivatives of mercury, including the one , may inhibit the growth of certain bacteria and fungi. This could be due to their ability to disrupt cellular processes by binding to thiol groups in essential enzymes.
Cytotoxicity
Cytotoxic effects have been observed in various cell lines when exposed to this compound. The mechanism is believed to involve oxidative stress and the induction of apoptosis (programmed cell death), which can be beneficial in targeting cancer cells.
Case Studies
- Anticancer Activity : A study demonstrated that mercury-containing compounds could induce cell death in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
- Neurotoxicity : Conversely, the neurotoxic effects of mercury compounds have been well documented. Exposure can lead to neurological deficits and cognitive impairment, raising concerns about their safety profile for therapeutic use.
Summary of Findings
Safety and Toxicity
While the potential therapeutic benefits are notable, it is crucial to consider the toxicity associated with mercury compounds. Chronic exposure can lead to significant health issues, including nephrotoxicity and neurotoxicity. Regulatory bodies recommend careful handling and consideration of exposure limits when working with such compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
